4'-Hydroxy Trazodone-d6 Benzyl Ether is a deuterated derivative of Trazodone, a well-known antidepressant. This compound is characterized by the incorporation of stable isotopes, specifically deuterium, which is used to study metabolic pathways and pharmacokinetics in various research settings. The compound has the following identifiers:
This compound falls under the category of stable isotope-labeled compounds, often utilized in scientific research, particularly in pharmacology and toxicology.
4'-Hydroxy Trazodone-d6 Benzyl Ether is classified as a stable isotope-labeled compound. It is primarily sourced from chemical suppliers specializing in isotopes and pharmaceutical standards. The compound is used extensively in research laboratories for various applications, including drug metabolism studies and the development of analytical methods for detecting pharmaceuticals in biological samples .
The synthesis of 4'-Hydroxy Trazodone-d6 Benzyl Ether involves several steps, primarily focusing on the deuteration of Trazodone derivatives. Deuteration typically replaces hydrogen atoms with deuterium atoms using deuterated solvents or gases under controlled conditions.
The detailed synthetic routes may vary based on specific laboratory protocols but generally adhere to these principles .
The molecular structure of 4'-Hydroxy Trazodone-d6 Benzyl Ether can be represented as follows:
C([2H])(N1CCN(CC1)c2ccc(OCc3ccccc3)c(Cl)c2)C([2H])([2H])C([2H])([2H])N4N=C5C=CC=CN5C4=O
InChI=1S/C26H28ClN5O2/c27-23-19-22(10-11-24(23)34-20-21-7-2-1-3-8-21)30-17-15-29(16-18-30)12-6-14-32-26(33)31-13-5-4-9-25(31)28-32/h1-5,7-11,13,19H,6,12,14-18,20H2/i6D2,12D2,14D2
The accurate mass of 4'-Hydroxy Trazodone-d6 Benzyl Ether is calculated to be 483.231 g/mol. The structure features a triazolopyridinone core with a benzyl ether substituent and a chlorine atom on the aromatic ring .
4'-Hydroxy Trazodone-d6 Benzyl Ether can undergo various chemical reactions typical for organic compounds containing functional groups such as ethers and aromatic systems:
Common reagents used in these reactions include:
The mechanism of action of 4'-Hydroxy Trazodone-d6 Benzyl Ether is closely related to that of its parent compound, Trazodone. It primarily acts as a serotonin antagonist and reuptake inhibitor (SARI), affecting serotonin levels in the brain.
Research indicates that deuterated compounds can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, which may enhance their therapeutic potential .
4'-Hydroxy Trazodone-d6 Benzyl Ether is typically presented as a solid at room temperature with specific melting and boiling points that require experimental determination.
Key chemical properties include:
Relevant data regarding these properties are crucial for handling and application in laboratory settings .
4'-Hydroxy Trazodone-d6 Benzyl Ether has several scientific uses:
These applications highlight the importance of stable isotope-labeled compounds in advancing pharmaceutical science .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0